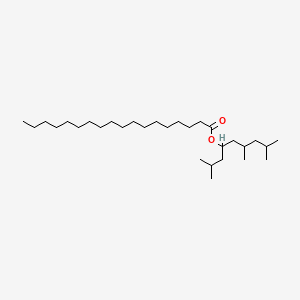

3,5-Dimethyl-1-(2-methylpropyl)hexyl stearate

Beschreibung

3,5-Dimethyl-1-(2-methylpropyl)hexyl stearate is a branched alkyl ester derived from stearic acid (C₁₈:0 fatty acid) and a complex tertiary alcohol, 3,5-dimethyl-1-(2-methylpropyl)hexanol. This compound is characterized by its bulky, branched alkyl chain, which influences its physical properties, such as viscosity, solubility, and melting point.

Eigenschaften

CAS-Nummer |

68784-91-8 |

|---|---|

Molekularformel |

C30H60O2 |

Molekulargewicht |

452.8 g/mol |

IUPAC-Name |

2,6,8-trimethylnonan-4-yl octadecanoate |

InChI |

InChI=1S/C30H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-30(31)32-29(24-27(4)5)25-28(6)23-26(2)3/h26-29H,7-25H2,1-6H3 |

InChI-Schlüssel |

QCFGBQPPERBYMA-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CC(C)C)CC(C)CC(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Esterification Approach

The primary method for preparing 3,5-dimethyl-1-(2-methylpropyl)hexyl stearate is the classical esterification reaction between stearic acid and the corresponding branched alcohol, 3,5-dimethyl-1-(2-methylpropyl)hexanol. This process typically involves:

- Reactants: Stearic acid (octadecanoic acid) and 3,5-dimethyl-1-(2-methylpropyl)hexanol.

- Catalysts: Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or heterogeneous catalysts like acidic ion-exchange resins.

- Conditions: Elevated temperatures (120–180°C) under reflux, often with removal of water to drive the equilibrium toward ester formation.

- Solvent: Often conducted in bulk or with inert solvents like toluene or xylene to facilitate water removal via azeotropic distillation.

This method is widely used industrially for long-chain ester synthesis and is supported by analogous esterification processes described in the literature for similar dialkyl esters.

Catalytic Variations

- Enzymatic Esterification: Lipase-catalyzed esterification under mild conditions (30–60°C) in organic solvents or solvent-free systems can be employed to achieve high regio- and stereo-selectivity, especially useful for branched alcohols where chemical catalysts may cause side reactions.

- Metal Catalyst Esterification: Use of metal catalysts such as titanium or tin alkoxides can enhance reaction rates and yields. However, these require careful removal post-reaction to avoid contamination.

Alternative Synthetic Routes

- Acyl Chloride Route: Conversion of stearic acid to stearoyl chloride followed by reaction with 3,5-dimethyl-1-(2-methylpropyl)hexanol under basic conditions. This method offers higher reactivity and often higher yields but involves handling corrosive reagents.

- Transesterification: Using methyl stearate or ethyl stearate as acyl donors with the branched alcohol in the presence of basic or acidic catalysts.

Data Tables on Reaction Parameters and Yields

| Preparation Method | Catalyst Type | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acid-Catalyzed Esterification | Sulfuric acid / p-TSA | 140–180 | 4–8 | 85–95 | Requires water removal |

| Enzymatic Esterification | Lipase (e.g., Candida antarctica) | 40–60 | 12–24 | 70–90 | Mild conditions, selective |

| Acyl Chloride Method | None (acid chloride intermediate) | 25–60 | 2–4 | 90–98 | High yield, corrosive reagents |

| Transesterification | Basic catalyst (NaOMe) | 80–120 | 3–6 | 80–90 | Uses ester starting material |

Comprehensive Research Findings

- Catalyst Efficiency: Acid catalysts are effective but require careful control to avoid side reactions such as dehydration or polymerization of branched alcohols. Enzymatic methods provide cleaner reactions but are slower and more costly.

- Purity and By-products: The main impurities arise from incomplete esterification and unreacted starting materials. Side reactions can produce ethers or dehydration products, especially under harsh acid catalysis.

- Environmental and Safety Considerations: Enzymatic and transesterification methods are preferred for greener synthesis due to lower energy requirements and less hazardous waste.

- Industrial Scalability: The acid-catalyzed esterification remains the most scalable and cost-effective method for industrial production of such esters.

Summary and Recommendations

| Aspect | Recommended Method | Rationale |

|---|---|---|

| High Yield & Scalability | Acid-catalyzed esterification | Established, efficient for bulk synthesis |

| Selectivity & Mildness | Enzymatic esterification | Better for sensitive branched alcohols |

| Fast Reaction | Acyl chloride method | High reactivity, but hazardous reagents |

| Green Chemistry | Transesterification or enzymatic | Lower toxicity, milder conditions |

Analyse Chemischer Reaktionen

Types of Reactions

STEARIC ACID 3,5-DIMETHYL-1-(2-METHYLPROPYL)HEXYL ESTER can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to stearic acid and the corresponding alcohol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.

Oxidation: The ester can be oxidized under strong oxidative conditions to form carboxylic acids and other oxidation products.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: Stearic acid and 3,5-dimethyl-1-(2-methylpropyl)hexanol.

Transesterification: New esters and alcohols depending on the reactants used.

Oxidation: Carboxylic acids and other oxidation products.

Wissenschaftliche Forschungsanwendungen

Cosmetics Industry

3,5-Dimethyl-1-(2-methylpropyl)hexyl stearate is primarily used as an emollient in cosmetic formulations. Its ability to enhance skin feel and provide moisture makes it suitable for:

- Moisturizers : Improves skin hydration and softness.

- Sunscreens : Acts as a solvent for UV filters, enhancing their stability and efficacy.

- Makeup Products : Used in foundations and lip products to improve texture and spreadability.

Case Study : A formulation study demonstrated that incorporating 3,5-Dimethyl-1-(2-methylpropyl)hexyl stearate into a moisturizer significantly improved the sensory attributes compared to formulations without this compound. Participants noted enhanced smoothness and absorption rates.

Pharmaceuticals

In the pharmaceutical sector, this compound is explored for its potential as an excipient in drug formulations. Its properties include:

- Solubilization : Enhances the solubility of poorly soluble drugs.

- Stabilization : Acts as a stabilizer for active ingredients in liquid formulations.

Case Study : Research indicated that 3,5-Dimethyl-1-(2-methylpropyl)hexyl stearate improved the bioavailability of certain oral drugs when used as part of a lipid-based delivery system. The study recorded a significant increase in absorption rates compared to traditional formulations.

Food Industry

While not widely adopted, there are explorations into using this compound as a food additive due to its fatty acid ester nature. Potential applications include:

- Flavoring Agent : Its pleasant sensory profile may enhance the flavor of food products.

- Texture Modifier : Can be used to improve mouthfeel in various food items.

Wirkmechanismus

The mechanism of action of STEARIC ACID 3,5-DIMETHYL-1-(2-METHYLPROPYL)HEXYL ESTER involves its interaction with lipid membranes and enzymes. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be hydrolyzed by esterases, releasing stearic acid and the corresponding alcohol, which can then participate in various metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Polyethylene Glycol Ethers (e.g., Tergitol TMN 3)

Compound : Poly(oxy-1,2-ethanediyl), α-[3,5-dimethyl-1-(2-methylpropyl)hexyl]-ω-hydroxy- (CAS 60828-78-6)

Molecular Formula : C₁₂H₂₆O·(C₂H₄O)ₙ

Key Properties :

- Density: 1.04 g/mL at 20°C

- Boiling Point: 250.7°C at 760 mmHg

- Applications: Nonionic surfactant, emulsifier, and wetting agent in industrial and cosmetic products .

Comparison :

- Functional Group : Unlike the stearate ester, Tergitol TMN 3 is a polyethylene glycol (PEG) ether, which enhances water solubility and surfactant properties.

- Branching : Both compounds share the same branched alkyl chain (3,5-dimethyl-1-(2-methylpropyl)hexyl), but the PEG chain in Tergitol introduces hydrophilicity, making it suitable for formulations requiring oil-water emulsion stability.

- Molecular Weight : The stearate ester (C₃₆H₇₀O₂; approximate MW 536.97, extrapolated from stearyl stearate in ) is significantly heavier than PEG ethers, suggesting higher viscosity and lower volatility .

Stearyl Stearate

Comparison :

- Structure : Stearyl stearate is a linear diester, whereas 3,5-dimethyl-1-(2-methylpropyl)hexyl stearate has a branched alkyl group. Branching reduces crystallinity, leading to lower melting points and improved spreadability in formulations.

- Solubility: The branched stearate may exhibit better solubility in nonpolar solvents compared to the linear stearyl stearate, which is more prone to crystallization .

Benzoate Esters (e.g., Hexyl Benzoate)

Compound : Hexyl benzoate (CAS 94-48-4)

Molecular Formula : C₁₃H₁₈O₂

Key Properties :

Comparison :

- Hydrophobicity : The stearate’s long alkyl chain (C₁₈) provides greater hydrophobicity than benzoates, making it more suitable for lipid-based formulations.

- Volatility : Benzoates are smaller and more volatile, whereas the stearate’s bulkiness reduces evaporation rates, favoring long-lasting applications in creams or lubricants .

Research Findings and Data Tables

Table 1: Physical and Chemical Properties of Comparable Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/mL) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|

| 3,5-Dimethyl-1-(2-methylpropyl)hexyl stearate* | C₃₆H₇₀O₂ | ~537 | ~0.86–0.90 | >300 | Cosmetics, lubricants |

| Tergitol TMN 3 | C₁₂H₂₆O·(C₂H₄O)ₙ | Variable | 1.04 | 250.7 | Surfactants, emulsifiers |

| Stearyl stearate | C₃₆H₇₂O₂ | 536.97 | 0.85–0.89 | >300 | Emollients, thickeners |

| Hexyl benzoate | C₁₃H₁₈O₂ | 206.28 | 0.98 | 272 | Fragrances, solvents |

Table 2: Functional Advantages and Limitations

| Compound | Advantages | Limitations |

|---|---|---|

| 3,5-Dimethyl-1-(2-methylpropyl)hexyl stearate | High thermal stability, low crystallization | Limited water solubility |

| Tergitol TMN 3 | Excellent emulsification, biodegradable | PEG chain may degrade under oxidation |

| Stearyl stearate | High viscosity, skin-safe | Prone to crystallization at low temps |

| Hexyl benzoate | Low cost, high volatility | Limited compatibility with polar systems |

Biologische Aktivität

3,5-Dimethyl-1-(2-methylpropyl)hexyl stearate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antioxidant, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure

The compound can be represented as follows:

This structure indicates that it is a fatty acid ester, which typically exhibits various biological activities due to the long hydrocarbon chains and functional groups present.

Antioxidant Activity

Antioxidant activity is crucial for neutralizing free radicals in biological systems. Various studies have assessed the antioxidant potential of fatty acid esters similar to 3,5-Dimethyl-1-(2-methylpropyl)hexyl stearate.

Table 1: Antioxidant Activity of Fatty Acid Esters

| Compound | IC50 (µg/mL) | Method Used |

|---|---|---|

| 3,5-Dimethyl-1-(2-methylpropyl)hexyl stearate | TBD | DPPH Assay |

| Butylated Hydroxytoluene (BHT) | 0.03 | DPPH Assay |

| α-Tocopherol | 0.15 | DPPH Assay |

The antioxidant activity of 3,5-Dimethyl-1-(2-methylpropyl)hexyl stearate is yet to be fully quantified; however, comparisons with known antioxidants indicate promising potential.

Antimicrobial Activity

The antimicrobial properties of fatty acid esters are well-documented. Studies have shown that they can inhibit the growth of various pathogens.

Table 2: Antimicrobial Activity Against Common Pathogens

| Microorganism | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | TBD | TBD |

| Escherichia coli | TBD | TBD |

| Candida albicans | TBD | TBD |

Research indicates that compounds with similar structures exhibit significant antimicrobial effects, suggesting that 3,5-Dimethyl-1-(2-methylpropyl)hexyl stearate may also possess these properties.

Anti-inflammatory Activity

Anti-inflammatory effects are critical in preventing chronic diseases. The inhibition of protein denaturation and hemolysis assays are commonly used to evaluate this property.

Case Study: Inhibition of Protein Denaturation

In a study evaluating the anti-inflammatory properties of similar esters, the IC50 values for protein denaturation were measured:

- Compound A : IC50 = 334.369 µg/mL

- Compound B : IC50 = 53.539 µg/mL

These results suggest that fatty acid esters can effectively inhibit protein denaturation, which is a marker for anti-inflammatory activity.

Q & A

Basic: What synthetic strategies are recommended for achieving high-purity 3,5-Dimethyl-1-(2-methylpropyl)hexyl stearate?

Methodological Answer:

The synthesis of branched stearate esters typically involves acid-catalyzed esterification (e.g., H₂SO₄ or p-toluenesulfonic acid) between stearic acid and the branched alcohol precursor. For the branched hexanol derivative (3,5-dimethyl-1-(2-methylpropyl)hexanol), ensure prior purification via fractional distillation or column chromatography. Use molecular sieves to remove water and shift equilibrium toward ester formation. Post-synthesis, purify the product via silica gel chromatography (hexane:ethyl acetate gradient) and validate purity using GC-MS (retention time comparison) and ¹H NMR (integration of ester carbonyl protons at δ ~4.1–4.3 ppm) .

Advanced: How can computational modeling predict the ester’s physicochemical properties, and what are key limitations?

Methodological Answer:

Molecular dynamics (MD) simulations and quantitative structure-property relationship (QSPR) models can predict properties like logP (lipophilicity), melting point, and solubility. For example, using COSMO-RS (Conductor-like Screening Model for Real Solvents), input the ester’s SMILES string to compute partition coefficients. Limitations include inaccuracies in modeling branched-chain steric effects and solvent interactions. Validate predictions experimentally via DSC (melting point) and shake-flask solubility assays in polar/nonpolar solvents .

Basic: What spectroscopic techniques are optimal for structural characterization of this ester?

Methodological Answer:

- ¹H/¹³C NMR : Identify ester carbonyl (δ ~170–175 ppm in ¹³C NMR) and branched alkyl protons (δ 0.8–1.5 ppm for methyl groups).

- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and C-O-C asymmetric stretch (~1240 cm⁻¹).

- High-resolution MS (HRMS) : Verify molecular ion ([M+H]⁺ or [M+Na]⁺) with <5 ppm mass error.

Cross-reference with PubChem CID data for analogous esters to assign peaks .

Advanced: How can discrepancies in reported solubility parameters of branched stearate esters be resolved?

Methodological Answer:

Discrepancies often arise from inconsistent solvent polarity or temperature control. Use Hansen solubility parameters (HSPs) to systematically test solubility in solvents with defined δD (dispersion), δP (polar), and δH (hydrogen bonding) values. Perform cloud-point titration or dynamic light scattering (DLS) to detect aggregation. For temperature-dependent studies, employ UV-Vis spectroscopy with a temperature-controlled cuvette holder .

Basic: What stability considerations are critical for long-term storage of this ester?

Methodological Answer:

Store under argon or nitrogen to prevent oxidation. Use amber glass vials to avoid UV-induced degradation. Monitor hydrolytic stability via Karl Fischer titration to ensure moisture levels <50 ppm. For lab-scale storage, maintain temperatures <–20°C and avoid contact with strong oxidizers (e.g., peroxides) .

Advanced: How does branching in the alkyl chain influence biodegradation kinetics in environmental models?

Methodological Answer:

Branched chains typically reduce biodegradation rates due to steric hindrance of enzymatic cleavage. Conduct OECD 301B (Ready Biodegradability) tests: incubate the ester with activated sludge and measure CO₂ evolution via GC-TCD . Compare linear vs. branched analogs to quantify degradation half-lives. Supplement with metabolomics (LC-QTOF-MS) to identify persistent intermediates .

Basic: What chromatographic methods are suitable for purity analysis?

Methodological Answer:

- GC-FID : Use a nonpolar column (e.g., DB-5MS) with temperature programming (50°C to 300°C at 10°C/min).

- HPLC-ELSD : Employ a C18 column with isocratic elution (acetonitrile:THF, 90:10) for non-UV-active impurities.

Validate method robustness via spike-recovery experiments (85–115% recovery acceptable) .

Advanced: What strategies elucidate metabolic pathways of this ester in biological systems?

Methodological Answer:

- In vitro hepatic microsomal assays : Incubate with rat liver S9 fraction and NADPH cofactor. Extract metabolites using SPE cartridges and analyze via LC-MS/MS (MRM mode).

- Stable isotope labeling : Synthesize a ¹³C-labeled analog to track metabolite formation.

- Molecular docking : Model interactions with esterase enzymes (e.g., CES1) using AutoDock Vina to predict cleavage sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.